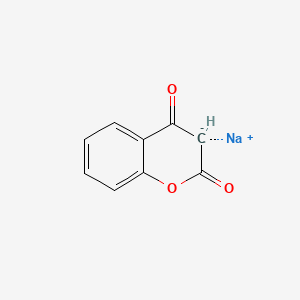

sodium;chromen-3-ide-2,4-dione

Description

Nomenclature and Chemical Identity of Deprotonated 2,4-Chromenediones

The nomenclature of deprotonated 2,4-chromenediones can be approached from different perspectives, reflecting the tautomeric nature of the parent compound. The systematic IUPAC name for the anion is sodium;chromen-3-ide-2,4-dione . This name precisely describes the sodium salt of the anion formed by the removal of a proton from the 3-position of the chromene-2,4-dione ring system.

The parent compound, chromene-2,4-dione, exhibits keto-enol tautomerism, existing in equilibrium with its enol form, 4-hydroxycoumarin (B602359). Consequently, the anion can also be considered as the sodium salt of 4-hydroxycoumarin. The negative charge in the "chromen-3-ide-2,4-dione" anion is delocalized across the oxygen atoms of the dione (B5365651) and the carbon at the 3-position, contributing to its stability.

| Systematic Name | Common Name | Molecular Formula of Anion |

| This compound | Sodium 4-hydroxycoumarinate | C₉H₅O₃⁻ |

Historical Perspectives on the Discovery and Early Research of Chromene-2,4-dione Derivatives

The history of chromene-2,4-dione derivatives is intrinsically linked to the discovery of coumarins. The parent compound, coumarin (B35378), was first isolated in 1820. However, the specific lineage of 4-hydroxycoumarin derivatives gained significant attention in the early 20th century due to their anticoagulant properties. This discovery was a direct result of investigating a mysterious hemorrhagic disease in cattle that had consumed spoiled sweet clover hay.

The causative agent was identified as dicoumarol, a molecule derived from the dimerization of 4-hydroxycoumarin. This pivotal discovery paved the way for extensive research into the synthesis and biological activities of a wide range of chromene-2,4-dione derivatives. Early research primarily focused on their anticoagulant effects, leading to the development of important therapeutic agents.

Contemporary Research Significance and Emerging Trends in Anionic Chromene Systems

In recent years, the research focus on anionic chromene systems has expanded far beyond their anticoagulant properties. The chromene-2,4-dione anion serves as a powerful nucleophile in various organic reactions, enabling the synthesis of a diverse array of heterocyclic compounds. arabjchem.org

Key Research Trends:

Multicomponent Reactions: The chromene-2,4-dione anion is frequently employed in one-pot multicomponent reactions to construct complex molecular architectures. researchgate.net These reactions are highly efficient, offering a streamlined approach to generating libraries of novel compounds.

Catalysis: Researchers are exploring the use of various catalysts, including organocatalysts and nanocatalysts, to promote reactions involving the chromene-2,4-dione anion, often leading to improved yields and stereoselectivity. acgpubs.orgresearchgate.net

Synthesis of Biologically Active Molecules: The chromene-2,4-dione scaffold is recognized as a "privileged structure" in medicinal chemistry. researchgate.net Its derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govmdpi.comnih.gov Current research is actively focused on synthesizing and evaluating new derivatives for their therapeutic potential.

Development of Novel Synthetic Methodologies: There is a continuous effort to develop new and efficient synthetic methods for the preparation of functionalized chromene-2,4-diones and their subsequent transformation into more complex heterocyclic systems. acs.orgacs.orgresearchgate.net This includes the use of green chemistry principles, such as the use of water as a solvent. researchgate.net

The versatility of the chromene-2,4-dione anion as a synthetic intermediate, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures that this class of compounds will remain a vibrant area of chemical research for the foreseeable future.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H5NaO3 |

|---|---|

Molecular Weight |

184.12 g/mol |

IUPAC Name |

sodium;chromen-3-ide-2,4-dione |

InChI |

InChI=1S/C9H5O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 |

InChI Key |

PVPUJFSDEPNVOC-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C(=O)C2=CC=CC=C2OC1=O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Chromene 3 Ide 2,4 Dione and Analogous Anions

Established Synthesis Routes and Mechanistic Investigations

The formation of the chromene-2,4-dione scaffold, the precursor to its corresponding sodium salt, is often achieved through efficient one-pot and multi-component reactions. These methods offer advantages such as reduced reaction times, lower costs, and simplified work-up procedures.

One-Pot and Multi-Component Reactions for Chromene-2,4-dione Formation

Multi-component reactions (MCRs) are powerful tools for synthesizing complex molecules like chromene-2,4-diones from simple starting materials in a single step. nih.govechemcom.com These reactions are atom-economical and often environmentally friendly. echemcom.comresearchgate.net A common approach involves the condensation of a salicylaldehyde (B1680747) derivative, a C-H acidic compound, and a third component, often in the presence of a catalyst. nih.govtandfonline.com For instance, the reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative can yield various 2-amino-4H-chromenes. researchgate.net

Several studies have reported the successful one-pot synthesis of various chromene derivatives. For example, tetrahydrochromeno[3,4-b]chromene-diones have been synthesized from aromatic aldehydes, 1,3-cyclohexanediones, and hydroxycoumarins using a magnetic catalyst. biolmolchem.combiolmolchem.com Another approach involves the reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates under solvent-free conditions to construct pyrano[3,2-c]chromene-2,5-diones. rsc.orgnih.gov The synthesis of 2H-furo[3,2-c]chromene-2,4(3H)-dione and arylamino-bis(coumarin)methane derivatives has been achieved through a one-pot, three-component condensation of 4-hydroxycoumarin (B602359), glyoxalic acid monohydrate, and various amines in water. researchgate.net

The mechanism of these reactions often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. For example, in the synthesis of dihydro-4H-benzo[g]chromenes, an iminium ion is formed from the aldehyde and catalyst, which then condenses with an active methylene (B1212753) compound. tandfonline.com This intermediate is then attacked by 2-hydroxynaphthalene-1,4-dione, leading to the final product. tandfonline.com

Table 1: Examples of One-Pot and Multi-Component Reactions for Chromene-2,4-dione Analogs

| Reactants | Catalyst | Product | Reference |

| Aromatic aldehydes, 1,3-cyclohexadiones, hydroxycoumarins | NiFe2O4/Cu(OH)2 | Tetrahydrochromeno[3,4-b]chromene-diones | biolmolchem.combiolmolchem.com |

| 4-Hydroxycoumarins, ethyl 3-oxo-3-phenylpropanoates | Ammonium salts or aminocrotonates | Pyrano[3,2-c]chromene-2,5-diones | rsc.orgnih.gov |

| 4-Hydroxycoumarin, glyoxalic acid monohydrate, various amines | None (water-catalyzed) | 2H-furo[3,2-c]chromene-2,4(3H)-dione, arylamino-bis(coumarin)methanes | researchgate.net |

| Aromatic aldehydes, malononitrile, 2-hydroxynaphthalene-1,4-dione | Ammonium acetate (B1210297) | Dihydro-4H-benzo[g]chromenes | tandfonline.com |

| Aromatic aldehydes, indandione, 4-hydroxycoumarin | Fe3O4@SiO2@dapsone-Cu MNPs | Pyrano[3,2-c]chromene-diones | frontiersin.orgnih.gov |

Strategies for Selective Deprotonation and Salt Formation

The formation of sodium;chromen-3-ide-2,4-dione involves the deprotonation of the acidic proton at the C-3 position of the chromene-2,4-dione ring system. This is typically achieved by treatment with a suitable sodium base. While the provided search results focus heavily on the synthesis of the chromene scaffold itself, the formation of the sodium salt is a standard acid-base reaction.

The acidity of the C-3 proton is enhanced by the two adjacent carbonyl groups, making it susceptible to deprotonation by bases like sodium hydride or sodium acetate. The choice of base and reaction conditions is crucial to ensure selective deprotonation without causing unwanted side reactions. For instance, in the synthesis of 5-(chromene-3-yl)methylene-2,4-thiazolidinediones, anhydrous sodium acetate is used in acetic acid for the initial condensation, highlighting its role as a base in promoting the reaction. nih.gov

Role of Catalysis in Synthesis (e.g., Sodium Acetate, Sodium Hydride, Sulfanilic Acid)

Catalysis plays a significant role in the synthesis of chromene-2,4-diones, improving reaction rates and yields. A variety of catalysts have been employed, ranging from simple bases to more complex nanocatalysts.

Basic Catalysts: Sodium acetate is frequently used as a catalyst, particularly in Knoevenagel condensations, a key step in many chromene syntheses. nih.gov Other bases like piperidine (B6355638) and triethanolamine (B1662121) have also been shown to be effective organocatalysts. researchgate.netmdpi.com

Acidic Catalysts: Formic acid has been utilized to catalyze the one-pot, three-component coupling reaction of 4-hydroxycoumarin, aromatic aldehydes, and 2-aminopyridines. researchgate.net

Nanocatalysts: Recent research has focused on the use of heterogeneous nanocatalysts due to their high efficiency, reusability, and environmentally friendly nature. nih.govjsynthchem.com Examples include:

Nano Cr(III)/Fe3O4@SiO2: This catalyst has demonstrated high efficiency in the multicomponent synthesis of chromene-2,4(3H)-dione derivatives under solvent-free conditions. jsynthchem.com

Cellulose/Ti(IV)/Fe3O4: A magnetic nanocatalyst used for the synthesis of various chromene skeletons. nih.gov

NiFe2O4/Cu(OH)2: A recyclable magnetic catalyst for the one-pot synthesis of tetrahydrochromeno[3,4-b]chromene-dione derivatives. biolmolchem.combiolmolchem.com

Fe3O4@SiO2-propyl@dapsone-Cu: A nanomagnetic catalyst used for the synthesis of pyrano[3,2-c]chromene-diones in water. frontiersin.orgnih.gov

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic methods for chromene-2,4-diones. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. echemcom.com

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a key aspect of green chemistry.

Solvent-Free Synthesis: Several methods have been developed for the synthesis of chromene derivatives under solvent-free conditions. researchgate.netrsc.orgnih.govjsynthchem.com For example, the reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates proceeds efficiently without a solvent. rsc.orgnih.gov Similarly, a nano Cr(III)/Fe3O4@SiO2 catalyst has been effectively used for the multicomponent synthesis of chromene-2,4(3H)-dione derivatives under solvent-free conditions. jsynthchem.com

Aqueous Media Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A catalyst-free, one-pot synthesis of 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives has been successfully carried out in water, where the water itself acts as a catalyst via hydrogen bonding. researchgate.net Another example is the synthesis of pyrano[3,2-c]chromene-diones using a nanomagnetic catalyst in aqueous media. frontiersin.orgnih.gov The use of a water-ethanol mixture has also been reported for the ultrasound-irradiated synthesis of dihydro-4H-benzo[g]chromenes. tandfonline.com

Microwave-Assisted and Ultrasound-Mediated Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various chromene derivatives. arabjchem.orgnih.govacs.org This technique often leads to shorter reaction times and higher yields compared to conventional heating methods. For instance, the synthesis of coumarin-linked pyrrole (B145914) derivatives from 4-hydroxycoumarin, aryl glyoxals, and an amine source was achieved in good yields within 30 minutes under microwave heating. arabjchem.org A sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation has also been developed. acs.org

Ultrasound-Mediated Synthesis: Ultrasound irradiation provides another energy-efficient method for promoting organic reactions. An efficient, green, one-pot synthesis of dihydro-4H-benzo[g]chromene derivatives has been reported under ultrasound irradiation at room temperature, furnishing high yields in a very short reaction time (5-15 minutes). tandfonline.com The synthesis of trans-2-benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones has also been achieved using ultrasonic irradiation. researchgate.net

Table 2: Green Chemistry Approaches for Chromene-2,4-dione Synthesis

| Approach | Conditions | Reactants | Catalyst | Product | Reference |

| Solvent-Free | Heating | 4-Hydroxycoumarins, ethyl 3-oxo-3-phenylpropanoates | Ammonium salts or aminocrotonates | Pyrano[3,2-c]chromene-2,5-diones | rsc.orgnih.gov |

| Solvent-Free | - | Aromatic aldehydes, malononitrile, 2-hydroxynaphthalene-1,4-dione | Triethanolamine | 2-Amino-4H-chromene derivatives | researchgate.net |

| Aqueous Media | Reflux | 4-Hydroxycoumarin, glyoxalic acid monohydrate, various amines | None (water-catalyzed) | 2H-furo[3,2-c]chromene-2,4(3H)-dione | researchgate.net |

| Aqueous Media | Stirring | Aromatic aldehydes, indandione, 4-hydroxycoumarin | Fe3O4@SiO2@dapsone-Cu MNPs | Pyrano[3,2-c]chromene-diones | frontiersin.orgnih.gov |

| Microwave-Assisted | 130 °C | 4-Hydroxycoumarin, aryl glyoxals, amine source | Metal-free | Coumarin-linked pyrrole derivatives | arabjchem.org |

| Microwave-Assisted | - | Aromatic aldehyde, 2-aminoanthracene, cyclic 1,3-dicarbonyl compound | Acidic medium | Naphtho[2,3-f]quinoline derivatives | acs.org |

| Ultrasound-Mediated | Room Temperature | Aldehydes, 2-hydroxynaphthalene-1,4-dione, active methylene compounds | Ammonium acetate | Dihydro-4H-benzo[g]chromene derivatives | tandfonline.com |

| Ultrasound-Mediated | - | 2,4′-Dibromoacetophenone, pyridine, benzaldehydes, 4-hydroxycoumarin | MgO nanoparticles | trans-2-Benzoyl-3-(aryl)-2H-furo[3,2-c]chromen-4(3H)-ones | researchgate.net |

Optimization of Reaction Parameters and Purity Assessment in Synthesis.

The efficient synthesis of this compound, the sodium salt of 4-hydroxycoumarin, and its analogous anions is critically dependent on the meticulous optimization of reaction parameters. Achieving high yields and purity necessitates a systematic investigation of catalysts, solvents, temperature, and reaction times. Following synthesis, a rigorous assessment of the product's purity is essential, employing a combination of chromatographic and spectroscopic techniques.

Optimization of Reaction Parameters

The synthesis of the core 4-hydroxycoumarin structure, the precursor to the target anion, can be achieved through various established methods, most notably the Pechmann condensation and related cyclization reactions. The optimization of these synthetic routes is a well-documented area of research, focusing on enhancing reaction efficiency, reducing reaction times, and improving product yields under environmentally benign conditions.

Catalyst Selection and Loading: The choice of catalyst is paramount in coumarin (B35378) synthesis. A wide array of catalysts has been explored, ranging from traditional mineral acids to more sustainable solid acid catalysts and organocatalysts. For instance, in the synthesis of 7-hydroxy-4-methylcoumarin, a structural analog, the effect of different Lewis acids has been systematically studied to identify the most effective catalyst. researchgate.net Research has shown that iron(III) chloride (FeCl₃) can be an effective catalyst, and screening various metal salts has demonstrated its superiority in certain reactions. nih.gov Furthermore, the use of reusable solid acid catalysts, such as sulfonated carbon-coated magnetic nanoparticles (Fe₃O₄@C@OSO₃H), has been shown to produce good yields in shorter reaction times compared to uncatalyzed reactions. nih.gov The amount of catalyst used is also a critical parameter, as insufficient amounts can lead to low yields or incomplete reactions. nih.gov

Solvent Effects: The reaction solvent can significantly influence the yield and rate of coumarin synthesis. Studies have compared various solvents, including ethanol (B145695), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), toluene (B28343), and dimethyl sulfoxide (B87167) (DMSO). nih.gov In many cases, ethanol has been found to be a highly effective solvent. nih.gov Solvent-free conditions have also been successfully employed, offering a greener alternative that can lead to excellent yields, particularly at elevated temperatures. nih.govarabjchem.org

Temperature and Reaction Time: Reaction temperature is a key variable that must be carefully controlled. For example, in the synthesis of 7-hydroxy-4-methylcoumarin, increasing the temperature up to 80°C was found to increase the conversion rate, with no significant improvement observed at higher temperatures. nih.gov In other syntheses, optimal temperatures have been identified at 70°C or 110°C, depending on the specific reactants and catalyst used. nih.gov Reaction times are also optimized to ensure the reaction goes to completion while avoiding the formation of byproducts; these can range from a few minutes under microwave irradiation to several hours for conventional heating methods. nih.govconicet.gov.ar

The following table summarizes the optimization of various parameters for the synthesis of coumarin derivatives analogous to the precursor of this compound.

| Parameter | Condition/Reagent | Observation/Outcome | Reference |

|---|---|---|---|

| Catalyst | FeCl₃ | Proven to be the best among several screened catalysts (Cu(OAc)₂, CuBr, CuSO₄, etc.) for a specific coumarin synthesis. | nih.gov |

| Catalyst | N-methylmorpholine | Identified as the optimal base in DMF for the synthesis of 3-aryl coumarins, affording a 95% yield. | nih.gov |

| Catalyst | Fe₃O₄@C@OSO₃H (SCCMNPs) | Produced a good yield in a short time, while no product was formed without a catalyst. | nih.gov |

| Solvent | Ethanol (EtOH) | Resulted in the highest yield (93%) at 70°C for the synthesis of coumarin-3-carboxylic acids. | nih.gov |

| Solvent | Solvent-free | Achieved a 90% yield at 180°C for the synthesis of 3-aryl coumarins using DABCO as a catalyst. | nih.gov |

| Temperature | 70 °C | Optimal temperature for the FeCl₃-catalyzed synthesis of coumarin-3-carboxylic acids in ethanol. | nih.gov |

| Temperature | 80 °C | Optimal temperature for the synthesis of 7-hydroxy-4-methylcoumarin using a solid acid catalyst, with no significant improvement at higher temperatures. | nih.gov |

| Reactant Ratio | 1:2 (coumarin-3-methyl carboxylate to phenylethylamine) | Optimal molar ratio for the enzymatic synthesis of a coumarin bioamide derivative. | mdpi.com |

Purity Assessment

Once the synthesis is complete, assessing the purity of the resulting compound is a crucial step. This is typically achieved through a combination of chromatographic and spectroscopic methods, which also serve to confirm the structure of the final product.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the product's purity. rasayanjournal.co.inhrpub.org The synthesized compounds are spotted on a TLC plate, which is then developed in an appropriate solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. rasayanjournal.co.in Visualization under UV light or with iodine vapors reveals the separated components. rasayanjournal.co.inhrpub.org

Column Chromatography: For the purification of the crude product, column chromatography is often employed. researchgate.netcdnsciencepub.com The crude mixture is loaded onto a column packed with a stationary phase like silica (B1680970) gel, and a solvent or solvent mixture is passed through to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to confirm the purity of the final product with a high degree of accuracy. nih.gov It can provide quantitative data on the percentage of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for the analysis of volatile derivatives. For 4-hydroxycoumarins, a derivatization step such as methylation may be required before analysis. nih.gov GC-MS provides separation based on boiling point and structural information from the mass spectrum, allowing for definitive identification. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of the synthesized compounds. mdpi.comcdnsciencepub.com The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the arrangement of protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. This data is essential for confirming that the desired structure has been obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. rasayanjournal.co.inhrpub.org Characteristic absorption bands, such as those for C=O (carbonyl) and O-H (hydroxyl) groups, confirm the presence of key structural features of the coumarin ring system.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of the molecular ion. cdnsciencepub.comjneonatalsurg.com This technique is used to confirm the identity and empirical formula of the synthesized product.

Other Methods:

Melting Point Determination: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity. hrpub.orgjneonatalsurg.com

Elemental Analysis: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen (C, H, N) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula and assess purity, which is often expected to be greater than 95%. jneonatalsurg.com

The following table provides a summary of the common methods used for the purity assessment of coumarin derivatives.

| Technique | Purpose | Typical Findings/Application | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Single spot indicates high purity. Rf values are reported. | rasayanjournal.co.inhrpub.org |

| Column Chromatography | Purification of crude product | Separation of the desired compound from byproducts and unreacted starting materials. | researchgate.netcdnsciencepub.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Confirms purity, often >95%. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification | Used for detection and structural confirmation, sometimes after derivatization. | nih.gov |

| ¹H and ¹³C NMR | Structural elucidation | Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei. | mdpi.comcdnsciencepub.com |

| FTIR Spectroscopy | Functional group identification | Identifies characteristic vibrational frequencies of bonds (e.g., C=O, O-H). | rasayanjournal.co.inhrpub.org |

| Mass Spectrometry (MS) | Molecular weight determination | Confirms the molecular mass of the synthesized compound. | cdnsciencepub.comjneonatalsurg.com |

| Melting Point | Purity assessment | A sharp and narrow melting point range indicates high purity. | hrpub.orgjneonatalsurg.com |

| Elemental Analysis | Confirmation of elemental composition | Verifies the empirical formula of the compound. | jneonatalsurg.com |

Advanced Characterization Techniques for Anionic Chromene 2,4 Dione Structures

Spectroscopic Methods for Structural Elucidation.

Spectroscopic techniques provide detailed insights into the molecular structure, bonding, and electronic properties of the chromen-3-ide-2,4-dione anion in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Anionic Species.

NMR spectroscopy is a powerful tool for probing the electronic structure of the anionic chromene-2,4-dione core. Upon formation of the anion, significant changes in the chemical shifts of the carbon and proton nuclei are expected compared to the neutral precursor, reflecting the delocalization of the negative charge across the O=C-C=C-O system.

¹H NMR: In the ¹H NMR spectrum of the anionic species, the most notable feature would be the disappearance of the acidic proton signal (either from the C3-H or the 4-OH group). The chemical shifts of the protons on the fused benzene (B151609) ring would also be affected by the change in the electronic nature of the heterocyclic ring. In related, more complex chromene derivatives, aromatic protons typically appear in the range of δ 6.8 to 8.6 ppm. nih.govtandfonline.com For instance, in a derivative, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, the aromatic protons of the coumarin (B35378) moiety are observed in the typical downfield region, while the enamine proton, which is part of a conjugated system similar to the enolate, appears at a very high chemical shift of δ 13.66 ppm due to strong intramolecular hydrogen bonding. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides direct evidence of charge delocalization. In the neutral 2,4-dione tautomer, two distinct carbonyl carbon signals would be present. In the enolate anion, these signals are expected to shift, and the C3 carbon signal would also be significantly affected. In a study of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, the carbon signals for the lactone (C-2) and ketone (C-4) groups were found at δ 162.13 and 179.60 ppm, respectively. nih.gov The C3 carbon, part of the enamine system, resonates at δ 96.18 ppm. nih.govresearchgate.net For the simple anion, one would expect the chemical shifts of C2 and C4 to become more similar, and the C3 chemical shift to move significantly upfield compared to a typical C=O carbon, reflecting the increased electron density and sp² character.

| Nucleus | Chemical Shift Range (δ, ppm) in Chromene-2,4-dione Derivatives |

| ¹H NMR | |

| Aromatic-H | 6.8 - 8.6 nih.govtandfonline.com |

| NH (Enamine) | ~13.66 (intramolecularly H-bonded) nih.gov |

| ¹³C NMR | |

| C2 (Lactone C=O) | ~162 nih.gov |

| C4 (Ketone C=O) | ~180 nih.gov |

| C3 | ~96 nih.gov |

| Aromatic-C | 115 - 154 nih.govresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting.

Vibrational spectroscopy is highly sensitive to changes in bond order and electronic distribution within a molecule. For the chromen-3-ide-2,4-dione anion, IR and Raman spectra serve as a diagnostic tool for confirming the formation of the enolate and characterizing its delocalized structure.

In the neutral 4-hydroxycoumarin (B602359), the IR spectrum shows characteristic O-H stretching bands and C=O stretching vibrations. Upon deprotonation to form the sodium salt, the O-H band disappears. The most significant change occurs in the carbonyl stretching region (1600-1800 cm⁻¹). Instead of sharp bands corresponding to localized C=O groups, the anion exhibits broader and lower-frequency bands associated with the delocalized O-C-C-C-O system.

In related chromene derivatives, the carbonyl groups of the 2,4-dioxochroman moiety give rise to strong absorption bands. For example, in one such derivative, stretching vibrations for the C=O and C-O groups were identified at 1668 cm⁻¹ and 1118 cm⁻¹, respectively. nih.gov Other studies on similar structures report C=O stretching frequencies in the range of 1685-1752 cm⁻¹. nih.govjmchemsci.com The C=C double bond stretching within the heterocyclic ring is typically observed around 1600 cm⁻¹. jmchemsci.com For the anion, these C=O bands would be expected to shift to lower wavenumbers due to the delocalization of the negative charge, which reduces the double bond character of the carbonyls.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Chromene-2,4-dione Derivatives |

| C=O Stretch (Ketone/Lactone) | 1660 - 1752 nih.govnih.govjmchemsci.com |

| C=C Stretch (Aromatic/Heterocyclic) | 1530 - 1610 researchgate.nethilarispublisher.com |

| C-O Stretch | ~1118 - 1260 nih.govjmchemsci.com |

| OH/NH Stretch | 3100 - 3450 nih.govresearchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The formation of the chromen-3-ide-2,4-dione anion results in a more extended π-conjugated system compared to the neutral molecule. This increased conjugation leads to a smaller HOMO-LUMO energy gap, which is observable as a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λmax).

Studies on related aminocoumarins, which feature a conjugated system analogous to the enolate anion, have been characterized by UV-visible spectroscopy. researchgate.net The specific λmax values depend on the solvent and the exact substitution pattern, but the formation of the extended delocalized system in the anion is expected to significantly alter the absorption spectrum from its neutral precursor. This technique can be effectively used to monitor the deprotonation process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of ions through fragmentation analysis. Using a soft ionization technique like electrospray ionization (ESI) in negative ion mode, the chromen-3-ide-2,4-dione anion (C₉H₅O₃⁻) would be directly observed as the molecular ion. Its mass-to-charge ratio (m/z) would confirm the elemental composition.

Collision-induced dissociation (CID) of the parent anion would provide structural information through characteristic fragmentation pathways. nih.gov Common fragmentation patterns for coumarin-type structures include the loss of carbon monoxide (CO) and carbon dioxide (CO₂), as well as cleavages of the heterocyclic ring. The analysis of these fragment ions allows for the confirmation of the core structure. In studies of various chromene derivatives, the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) is readily identified, followed by characteristic fragmentation. nih.govsci-hub.st For the anion, analysis would focus on the [M-H]⁻ ion and its subsequent decomposition. nih.gov

Diffraction Techniques for Solid-State Characterization.

While spectroscopic methods provide data on averaged structures in solution or bulk solid, diffraction techniques yield precise information about the atomic arrangement in the crystalline state.

Single-Crystal X-ray Diffraction for Absolute Configuration.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and details of intermolecular interactions. carleton.eduanton-paar.com For the sodium salt of chromene-2,4-dione, an X-ray crystal structure would provide unambiguous proof of the enolate's delocalized nature.

Key structural features to be determined would include:

Bond Lengths: The C2-O, C4-O, C2-C3, and C3-C4 bond lengths would be expected to be intermediate between typical single and double bonds, confirming the resonance delocalization of the negative charge across the O-C3-C4-O framework.

Ionic Interactions: The precise location of the sodium cation and its coordination geometry relative to the oxygen atoms of the anion would be established.

Crystal Packing: The analysis would reveal intermolecular forces, such as π-π stacking or other non-covalent interactions, that govern the packing of ions in the crystal lattice.

| Parameter | Significance in Anionic Chromene-2,4-dione Structure |

| Crystal System & Space Group | Describes the symmetry and arrangement of ions in the unit cell. researchgate.net |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. carleton.edu |

| Bond Lengths (O-C, C-C) | Provides direct evidence of electron delocalization in the enolate system. nih.gov |

| Bond Angles | Reveals the geometry around each atom and the planarity of the ring system. nih.gov |

| Coordination of Na⁺ | Shows how the counter-ion interacts with the oxygen atoms of the anion. |

| Intermolecular Interactions | Explains the forces (e.g., hydrogen bonds, π-stacking) that stabilize the crystal structure. nih.govresearchgate.net |

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray Diffraction (PXRD) stands as a principal, non-destructive technique for the solid-state characterization of crystalline materials. For an ionic compound such as sodium;chromen-3-ide-2,4-dione, PXRD is indispensable for identifying and differentiating various crystalline forms, a phenomenon known as polymorphism. rigaku.comresearchgate.net Different polymorphs of a single compound can exhibit significant variations in their physicochemical properties, including solubility, stability, and dissolution rate, making polymorphic control a critical aspect of material science and pharmaceutical development. americanpharmaceuticalreview.com

The crystallinity of a sample is determined by exposing it to X-ray beams. Crystalline regions within the material will diffract the X-rays at specific angles, producing a characteristic diffraction pattern of sharp peaks. In contrast, amorphous material results in a broad halo with no distinct peaks. The PXRD pattern is a unique fingerprint for a specific crystalline solid. researchgate.net Each polymorph, having a distinct crystal lattice arrangement, will produce a unique diffraction pattern. rigaku.com

The analysis involves scanning the powdered sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram can be used to:

Identify Polymorphic Forms: By comparing the PXRD pattern of a sample to standard patterns of known polymorphs. The presence of new peaks, shifts in peak positions, or additional shoulders can indicate the existence of a new polymorphic form. researchgate.net

Determine Crystallinity: The ratio of the integrated intensity of the crystalline peaks to the total intensity (including the amorphous halo) can be used to estimate the degree of crystallinity.

Assess Phase Purity: PXRD can detect the presence of trace amounts of other crystalline forms or impurities within a sample. rigaku.com

For instance, a comparative analysis of two hypothetical polymorphic forms of this compound would yield distinct PXRD patterns, as illustrated in the table below.

Table 1: Representative PXRD Peak Data for Two Hypothetical Polymorphs of this compound This data is illustrative and serves to represent the differences between polymorphs.

| Polymorph A (2θ) | Polymorph B (2θ) | Relative Intensity (Form A) | Relative Intensity (Form B) |

|---|---|---|---|

| 8.5° | 9.2° | High | Medium |

| 12.1° | 11.5° | Medium | High |

| 15.8° | 16.3° | Low | Medium |

| 20.4° | 21.0° | High | High |

| 25.2° | 24.8° | Medium | Low |

Chromatographic and Electrophoretic Methods for Purity and Quantitative Analysis

Chromatographic and electrophoretic techniques are fundamental for determining the purity and performing quantitative analysis of chemical compounds. For this compound, these methods are crucial for separating the main compound from any process-related impurities, degradation products, or synthetic precursors.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most robust and widely used method for this purpose. chemrevlett.comresearchgate.net An RP-HPLC method for this compound would typically involve a stationary phase, such as a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the hydrophobic stationary phase and the mobile phase. By adjusting the mobile phase composition (e.g., the ratio of an aqueous buffer to an organic solvent like acetonitrile (B52724) or methanol), a high-resolution separation can be achieved. researchgate.net Detection is commonly performed using a UV-Vis detector set at a wavelength where the chromene-2,4-dione core exhibits strong absorbance. researchgate.netnih.gov

Method validation according to established guidelines is essential to ensure the method is accurate, precise, linear, and specific. researchgate.net This involves determining key parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Accuracy: The closeness of test results to the true value, often assessed through recovery studies. tsijournals.com

Table 2: Typical RP-HPLC Method Parameters for Analysis of Chromene Derivatives These parameters are representative and would require optimization for the specific compound.

| Parameter | Specification |

|---|---|

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol : Phosphate Buffer (pH 5.0) (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 215 nm researchgate.net |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Table 3: Illustrative Validation Data for an HPLC Purity Method This data is for illustrative purposes.

| Parameter | Value |

|---|---|

| Linearity Range (µg/mL) | 0.5 - 50 |

| Correlation Coefficient (r²) | > 0.999 tsijournals.com |

| LOD (µg/mL) | 0.15 |

| LOQ (µg/mL) | 0.50 researchgate.net |

| Accuracy (% Recovery) | 98.0 - 102.0% tsijournals.com |

Other relevant techniques include High-Performance Thin-Layer Chromatography (HPTLC), which offers a high-throughput method for screening and quantification. chemrevlett.com Capillary Electrophoresis (CE) is another powerful separation technique that separates ions based on their electrophoretic mobility in an applied electric field. For an ionic species like this compound, CE can offer very high separation efficiency and is an excellent alternative or complementary technique to HPLC for purity assessment and quantitative analysis. chemrevlett.com

Theoretical and Computational Chemistry of Sodium Chromene 3 Ide 2,4 Dione

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are fundamental in characterizing the electronic properties and stability of chromene-based compounds.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For chromene derivatives, DFT calculations, often using functionals like B3LYP and M06 with various basis sets (e.g., 6-31G(d,p), 6-311G++(d,p)), are employed to optimize molecular geometries and predict reactivity. undip.ac.idnih.govmdpi.com

Studies on related structures, such as 3-oxo-3H-benzo[f]chromen-2-carboxylic acid, have utilized DFT to optimize the geometry and analyze electronic properties. undip.ac.id The choice of functional and basis set is critical for obtaining accurate results. For instance, the M06 functional is often chosen for its performance in describing non-covalent interactions, which are important in the systems being studied. undip.ac.id

The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. This information is the starting point for further computational analyses, including reactivity studies. nih.gov DFT calculations can also be used to determine various electronic properties that shed light on the molecule's reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -5.5078 | -1.8307 | 3.6771 |

| Derivative 2 | -5.8632 | -1.0100 | 4.8532 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A smaller HOMO-LUMO energy gap suggests higher reactivity. mdpi.com In chromene derivatives, the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack. For example, in some thiazolidine-2,4-dione derivatives, the HOMO is localized over the thiazolidine-2,4-dione ring, while the LUMO is over another part of the molecule, indicating a potential for intramolecular charge transfer. mdpi.com

FMO analysis of 3-oxo-3H-benzo[f]chromen-2-carboxylic acid has been used to study its chemosensor selectivity towards sodium ions. undip.ac.idresearchgate.net The interaction between the molecule's frontier orbitals and the metal ion's orbitals is crucial in the binding and sensing mechanism. researchgate.net

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about solvation, conformational changes, and intermolecular interactions. mpg.de

For sodium-containing systems, MD simulations can reveal how sodium ions interact with the chromene-3-ide-2,4-dione structure and the surrounding solvent molecules. For instance, simulations of sodium chloride in lipid bilayers have shown that sodium ions can bind tightly to the carbonyl oxygens of lipids, affecting the mobility and structure of the bilayer. mpg.de Similar interactions could be expected between the sodium ion and the carbonyl groups of the dione (B5365651) moiety in the target compound.

MD simulations are also employed to assess the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the dynamics of the interaction and calculate binding free energies, providing a more rigorous assessment of the binding affinity and stability. nih.govnih.gov

Computational Prediction of Molecular Interactions (Non-Clinical Focus)

Computational methods are extensively used to predict how molecules might interact with biological targets, providing a foundation for drug discovery and development without a clinical focus.

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators.

Derivatives of the chromene and thiazolidine-2,4-dione scaffolds have been the subject of numerous molecular docking studies against various biochemical targets. For example, thiazolidine-2,4-dione derivatives have been docked into the active site of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) to explore their potential as antidiabetic agents. nih.govsci-hub.se Similarly, chromene derivatives have been investigated as potential inhibitors of bacterial DNA gyrase and SARS-CoV-2 main protease. nih.govresearchgate.net

The results of docking studies are typically reported as a binding affinity or docking score, which estimates the strength of the interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

| Compound Type | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolidinedione Derivative | PPAR-γ | -7.765 | Not Specified |

| Chromene Derivative | Bacterial DNA Gyrase (E. coli) | -9.3 | Not Specified |

| Furo[3,2-g]chromen Derivative | SARS-CoV-2 Mpro | Not Specified | Not Specified |

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate structural features with activity. mdpi.com

For chromene and related heterocyclic compounds, SAR studies have been conducted to identify the structural determinants for their biological activities. nih.gov For example, studies on a series of chromene compounds have provided insights into the structural features that contribute to their selective antiproliferative activity. nih.gov

QSAR models can be built using various molecular descriptors calculated from the compound's structure, such as electronic, steric, and hydrophobic properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com For instance, a QSAR model for 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors was developed with a high correlation coefficient, indicating its predictive power. mdpi.com

Chemical Reactivity and Derivatization Strategies of Chromene 2,4 Dione Anions

Electrophilic and Nucleophilic Substitution Reactions on the Chromene Ring

The aromatic ring of the chromene-2,4-dione system is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the pyrone ring can influence the regioselectivity and reaction conditions.

One of the key electrophilic aromatic substitution reactions is nitration. The nitration of 4-hydroxycoumarin (B602359) with a mixture of glacial acetic acid and concentrated nitric acid results in the formation of 3-nitro-4-hydroxycoumarin. arabjchem.org Alternatively, using a solution of sodium nitrite (B80452) and sulfuric acid at 0 °C can lead to the formation of 4-hydroxy-6-nitro-2H-chromen-2-one. arabjchem.org

The chromene ring can also undergo radical-nucleophilic substitution. For instance, the anion of 4-hydroxycoumarin reacts with aryl halides under photoinitiation to yield 3-aryl-4-hydroxycoumarins. conicet.gov.ar This reaction proceeds via a radical-nucleophilic substitution mechanism, offering a route for C-C bond formation at the C3 position. conicet.gov.ar High yields of C3-arylation have been reported with various aryl iodides, such as 1-iodonaphthalene (B165133) and iodobenzene. conicet.gov.ar

The following table summarizes selected substitution reactions on the chromene ring:

| Reactant | Reagents | Product | Reaction Type |

| 4-Hydroxycoumarin | Glacial acetic acid, Concentrated nitric acid | 3-Nitro-4-hydroxycoumarin | Electrophilic Aromatic Substitution |

| 4-Hydroxycoumarin | Sodium nitrite, Sulfuric acid (0 °C) | 4-Hydroxy-6-nitro-2H-chromen-2-one | Electrophilic Aromatic Substitution |

| 4-Hydroxycoumarin anion | Aryl halides (e.g., 1-iodonaphthalene, iodobenzene) | 3-Aryl-4-hydroxycoumarins | Radical-Nucleophilic Aromatic Substitution |

Functionalization and Modification of the Dione (B5365651) Moiety

The dione moiety of the chromene-2,4-dione anion offers multiple sites for functionalization, primarily through acylation reactions. These can result in either C-acylation at the C3 position or O-acylation at the C4-hydroxyl group, depending on the reaction conditions and reagents. sciepub.com

In a basic medium, an alcoholate anion forms at the hydroxyl function, which is in equilibrium with a mesomeric carbanion. sciepub.com This dual reactivity allows for selective acylation. C-acylation is often favored, and various methods have been developed for this purpose. For example, the reaction of 4-hydroxycoumarin with long-chain acyl chlorides in the presence of a catalytic amount of piperidine (B6355638) under sonochemical conditions affords 3-acyl-4-hydroxycoumarins. arabjchem.orgsciepub.com

O-acylation provides another avenue for derivatization. The preparation of coumarinyl carboxylates is achieved through the O-acylation of 4-hydroxycoumarin with acyl chlorides or acid anhydrides in a basic medium. sciepub.com It is also possible to convert an O-acylation product to a C-acylation product. For instance, a 4-coumarinyl carboxylate can be treated with potassium cyanide to displace the acyl group, leading to a 3-acyl-4-hydroxycoumarin. sciepub.com

The table below provides examples of functionalization reactions of the dione moiety:

| Reactant | Reagents | Product Type |

| 4-Hydroxycoumarin | Long-chain acyl chlorides, Piperidine (catalyst), Ultrasound | C-acylation (3-Acyl-4-hydroxycoumarins) |

| 4-Hydroxycoumarin | Acyl chlorides or acid anhydrides, Basic medium | O-acylation (Coumarinyl carboxylates) |

| 4-Coumarinyl carboxylate | Potassium cyanide | C-acylation (3-Acyl-4-hydroxycoumarin) |

Coordination Chemistry with Metal Ions (Excluding Biological Chelation)

The chromene-2,4-dione scaffold, particularly its 4-hydroxycoumarin tautomer and its derivatives, can act as a versatile ligand in coordination chemistry. The presence of carbonyl, hydroxyl, and in some derivatives, nitro groups, allows for various coordination modes, including acting as a monodentate or a bidentate chelating agent. nih.gov

For example, 4-hydroxy-3-nitro-2H-chromen-2-one coordinates with Cu(II) and Zn(II) ions. nih.gov In these complexes, the ligand acts in a monobasic bidentate fashion, coordinating through the deprotonated hydroxyl group and an oxygen atom of the nitro group. nih.gov Mixed ligand complexes with amino acids have also been synthesized, where the 4-hydroxy-3-nitro-2H-chromen-2-one also coordinates via the carbonyl moiety in the case of Cu(II) complexes. nih.gov

Furthermore, bidentate ligands derived from 4-hydroxycoumarin have been used to synthesize palladium(II) complexes. nih.gov For instance, ligands such as 3-(1-((3-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione and 3-(1-((4-hydroxyphenyl)amino)ethylidene)chroman-2,4-dione form stable complexes with palladium(II). nih.gov In these complexes, the ligands are deprotonated before coordinating to the metal ion. nih.gov

A summary of coordination complexes with chromene-2,4-dione derivatives is presented in the following table:

| Metal Ion | Ligand | Proposed Coordination Mode |

| Cu(II), Zn(II) | 4-Hydroxy-3-nitro-2H-chromen-2-one | Monobasic bidentate (via deprotonated hydroxyl and nitro oxygen) |

| Cu(II) | 4-Hydroxy-3-nitro-2H-chromen-2-one (in mixed ligand complexes) | Monobasic (via deprotonated hydroxyl, nitro oxygen, and carbonyl moiety) |

| Pd(II) | 3-(1-((Hydroxyphenyl)amino)ethylidene)chroman-2,4-dione derivatives | Bidentate (after deprotonation of the ligand) |

Formation of Novel Heterocyclic Systems and Fused Rings

The chromene-2,4-dione anion is a valuable precursor for the synthesis of a variety of novel heterocyclic systems and fused rings, often through multicomponent reactions. researchgate.net

One common strategy involves the synthesis of pyranocoumarins. For instance, pyrano[3,2-c]coumarins can be synthesized from 4-hydroxycoumarins and substituted chalcones at elevated temperatures. nih.govrsc.org Microwave-promoted reactions of 4-hydroxycoumarins, aldehydes, and acetophenones also yield diverse pyranocoumarins. nih.govrsc.org Additionally, formal Friedel–Crafts alkylation between 4-hydroxycoumarins and propargylic alcohols provides an efficient route to multi-substituted pyranocoumarins. nih.govrsc.org

The chromene-2,4-dione scaffold can also be used to construct nitrogen-containing heterocycles. For example, coumarin-linked pyrroles can be synthesized via a one-pot reaction of 4-hydroxycoumarin, enaminones, and arylglyoxals. researchgate.net Furthermore, the reaction of 4-hydroxycoumarin with dialkyl acetylenedicarboxylates in the presence of isoquinoline (B145761) leads to the formation of methyl 2,5-dihydro-2,5-dioxopyrano[3,2-c]chromene-4-carboxylate. scielo.br

Examples of heterocyclic systems synthesized from chromene-2,4-dione derivatives are shown below:

| Reactants | Product |

| 4-Hydroxycoumarins, Substituted chalcones | Pyrano[3,2-c]coumarins |

| 4-Hydroxycoumarins, Aldehydes, Acetophenones | Pyranocoumarins |

| 4-Hydroxycoumarins, Propargylic alcohols | Multi-substituted pyranocoumarins |

| 4-Hydroxycoumarin, Enaminones, Arylglyoxals | Coumarin-linked pyrroles |

| 4-Hydroxycoumarin, Dialkyl acetylenedicarboxylates, Isoquinoline | Methyl 2,5-dihydro-2,5-dioxopyrano[3,2-c]chromene-4-carboxylate |

Photochemical and Thermal Transformation Pathways

The chromene-2,4-dione system exhibits interesting photochemical reactivity. Upon deprotonation and excitation with light, 3-substituted 4-hydroxycoumarins can act as single-electron transfer (SET) reductants. rsc.org This photochemical behavior enables the direct synthesis of 3,3-disubstituted 2,4-chromandiones through a radical dearomatization process. rsc.org This method allows for the incorporation of alkyl and perfluoroalkyl groups at the C3 position. rsc.org

The photochemical reactions of 4-hydroxycoumarin derivatives can also be influenced by the presence of other molecules. For example, the photochemical reaction of 4-methyl-7-hydroxycoumarin can be affected by the addition of substances like imidazole, which can have an inhibitory effect. semanticscholar.org The photodecomposition of some derivatives can occur through the breaking of the C-O bond in the ester-like group under illumination. semanticscholar.org

Furthermore, 4-hydroxycoumarins can be used as arylating reagents in photoinduced hydroarylation of unactivated olefins. researchgate.net This transformation involves the conversion of the nucleophilic 4-hydroxycoumarin into an electrophilic carbon radical via photocatalytic arene oxidation. researchgate.net

Information on the thermal transformations of chromene-2,4-diones is less prevalent in the reviewed literature, with a greater focus on their photochemical pathways.

The table below summarizes key photochemical transformations:

| Starting Material | Conditions | Product | Transformation Type |

| 3-Substituted 4-hydroxycoumarin anion | Purple light excitation | 3,3-Disubstituted 2,4-chromandione | Radical dearomatization |

| 4-Methyl-7-hydroxycoumarin | Illumination | Photodecomposition products | Photolysis |

| 4-Hydroxycoumarin | Unactivated olefins, Photocatalyst | Hydroarylated products | Photoinduced hydroarylation |

Mechanistic Investigations of Molecular and Biochemical Interactions Strictly Non Clinical

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

Derivatives of the chromen-2,4-dione scaffold, structurally similar to 4-hydroxycoumarin (B602359), have demonstrated significant inhibitory effects on various enzymes in in vitro assays. These studies are crucial for understanding the molecular basis of their activity.

Coumarin (B35378) derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in type 2 diabetes. arabjchem.orgnih.govarabjchem.org For instance, certain synthetic coumarin derivatives have shown DPP-IV inhibition, with some compounds exhibiting activity at micromolar concentrations. arabjchem.org Structure-activity relationship studies suggest that substitutions on the coumarin ring play a critical role in the inhibitory potency. nih.gov For example, specific aminomethylnaphthopyrones and related derivatives showed varied inhibition percentages at a concentration of 100 μM, with some showing activity even at 10 μM. arabjchem.org

Furthermore, coumarin derivatives have been investigated as inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase. nih.govmdpi.com In a study of various coumarin derivatives, 26 out of 40 tested compounds showed inhibitory activity against hDPP III at a 10 µM concentration. nih.gov The most potent inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, exhibited an IC50 value of 1.10 µM. nih.govmdpi.com Molecular modeling suggests that the presence of larger substituents and aromatic hydroxyl groups on the coumarin scaffold enhances inhibitory activity. nih.gov

The inhibitory potential of 4-hydroxycoumarin derivatives extends to other enzymes as well, such as carbonic anhydrase, which is involved in various physiological processes. scielo.br The diverse enzyme inhibitory profiles of these compounds underscore the importance of the chromen-2,4-dione core in designing enzyme-targeted molecules.

Table 1: In Vitro Enzyme Inhibition by Chromen-2,4-dione Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Substituted aminomethylnaphthopyrones | DPP-IV | Inhibition observed in the range of 26.7–84.5% at 100 μM. arabjchem.org |

| Coumarin-based sulphonamides | DPP-IV | IC50 values ranging from 10.14 to 10.98 µM for the most potent compounds. nih.gov |

| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | hDPP III | Most potent inhibitor with an IC50 value of 1.10 µM. nih.govmdpi.com |

| Various coumarin derivatives | hDPP III | 26 out of 40 compounds showed inhibitory activity at 10 µM. nih.gov |

Receptor Binding and Ligand-Target Recognition at the Molecular Level

The chromen-2-one scaffold is a key structural motif in compounds designed to interact with specific receptors. In vitro binding assays using cloned human receptors have elucidated the affinity and selectivity of these derivatives.

A series of chromen-2-ones has been identified to have a selective affinity for the dopamine D4 receptor. nih.gov Several of these compounds demonstrated high affinity, with K(i) values below 20 nM, and exhibited over 100-fold selectivity for the D4.2 receptor subtype over the D2L subtype. nih.gov Functional assays confirmed their antagonist activity at the D4.2 receptor. nih.gov

Additionally, derivatives of 5- and 7-hydroxycoumarin have been evaluated for their binding to serotonin receptors. mdpi.com These studies revealed that the length of the linker between the coumarin core and an arylpiperazinyl moiety significantly influences binding affinity for the 5-HT1A receptor. mdpi.com While some derivatives showed moderate affinity, alterations in the linker length led to a decrease in potency. mdpi.com

The chemical attributes of the 2H-chromen-2-one core, including its aromatic ring and the oxygen atoms in the lactone ring, enable a range of interactions such as hydrophobic, π-π, and hydrogen bonding with amino acid residues within receptor binding sites. researchgate.net

Table 2: Receptor Binding Affinity of Chromen-2-one Derivatives

| Compound Series | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| Chromen-2-ones | Dopamine D4.2 | <20 nM for several compounds. nih.gov |

| 5- and 7-Hydroxycoumarin Derivatives | 5-HT1A Serotonin | Varied, with some in the nanomolar range depending on the linker. mdpi.com |

| Arylpiperazinyl derivatives of coumarin | 5-HT2A Serotonin | Ranged from 51 nM to over 11,000 nM. mdpi.com |

Modulation of Cellular Pathways (In Vitro Cell-Based Assays, Mechanistic)

In vitro cell-based assays have revealed that coumarin and its derivatives can modulate various cellular pathways, particularly those involved in cell proliferation and apoptosis.

Coumarin derivatives have been shown to possess cytostatic and cytotoxic properties against a range of human cancer cell lines, including those from lung, renal, breast, and leukemia origins. mdpi.comresearchgate.net Mechanistic studies indicate that these compounds can inhibit cell proliferation by arresting the cell cycle and inducing apoptosis. mdpi.comnih.gov The induction of apoptosis is a key mechanism, and some coumarin derivatives act as apoptosis inducers. nih.gov

Furthermore, these compounds can interfere with critical signaling pathways. For example, they have been reported to act as inhibitors of protein kinases and mitogen-activated protein kinases. nih.gov Some novobiocin analogues containing a coumarin scaffold have been found to inhibit DNA gyrase in breast cancer cells. nih.gov The ability of coumarin-containing compounds to suppress microtubule dynamics can effectively block cell cycle progression, leading to apoptosis. nih.gov

Antioxidant and Radical Scavenging Properties: Molecular Mechanisms

The 4-hydroxycoumarin scaffold, a tautomeric form of chromen-2,4-dione, is recognized for its antioxidant and radical scavenging capabilities. nih.govcdnsciencepub.comnih.govscholaris.ca The phenolic moiety is key to modulating the balance between free radicals and antioxidant species within biological systems. cdnsciencepub.comnih.gov

Several in vitro assays, such as the DPPH• and ABTS•+ radical scavenging assays, have been employed to evaluate the antioxidant potential of 4-hydroxycoumarin derivatives. cdnsciencepub.comnih.gov Some synthetic derivatives have demonstrated scavenging capacities higher than that of butylated hydroxytoluene (BHT) and ascorbic acid. cdnsciencepub.comscholaris.ca For instance, 4-hydroxy-6-methoxy-2H-chromen-2-one outperformed both BHT and ascorbic acid in a DPPH assay with an IC50 of 0.05 mmol/L. cdnsciencepub.com

The molecular mechanisms underlying the radical scavenging activity of these compounds are multifaceted and can include:

Hydrogen Atom Transfer (HAT): A one-step process where a hydrogen atom is transferred from the antioxidant to a free radical. nih.govmdpi.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): A two-step mechanism involving the initial transfer of an electron. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is often favored in polar solvents. nih.govmdpi.com

The presence of a catechol structure on the aromatic ring has been shown to significantly enhance radical scavenging activity due to good spin delocalization. nih.gov Additionally, some 4-hydroxycoumarins exhibit metal-chelating activity, which can prevent the formation of free radicals. researchgate.netcdnsciencepub.comnih.gov

Table 3: Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives

| Assay | Compound Example | IC50 Value |

|---|---|---|

| DPPH• | 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 mmol/L cdnsciencepub.com |

| ABTS•+ | Various hydroxycoumarins | Some comparable or greater than Trolox (IC50 = 34.34 µmol/L) cdnsciencepub.com |

Interactions with Macromolecules (e.g., Proteins, Nucleic Acids) for Mechanistic Insights

The chromen-2,4-dione scaffold and its derivatives can interact with various biological macromolecules, providing insights into their mechanisms of action.

Studies have shown that coumarin derivatives can bind to DNA. For example, the coumarin derivative daphnetin has been shown to interact with calf thymus DNA (ct-DNA) primarily through groove binding. doi.org This interaction is relatively weak, with a binding constant in the order of 10^3 M-1. doi.org Importantly, this binding is stable and does not compromise the structural integrity of the DNA. doi.org Daphnetin was also found to protect the deoxyribose sugar and the DNA backbone from oxidative damage induced by hydroxyl radicals. doi.org As mentioned earlier, some coumarin analogues, like those of novobiocin, can inhibit enzymes that interact with nucleic acids, such as DNA gyrase. nih.gov

The interaction with proteins is fundamental to the biological activity of coumarins. The 2H-chromen-2-one core can establish various non-covalent interactions with amino acid residues in enzymes and receptors, including hydrophobic, π-π, CH-π, and cation-π interactions, as well as hydrogen bonding via the lactone oxygen atoms. researchgate.net These interactions are crucial for the inhibition of enzymes like DPP-IV and hDPP III, and for binding to receptors such as the dopamine D4 and serotonin receptors. arabjchem.orgnih.govnih.govmdpi.com Molecular docking studies have been instrumental in visualizing and understanding these interactions at the atomic level. nih.gov

Applications in Chemical Science and Technology Non Clinical

Utilization as Synthetic Intermediates and Reagents in Organic Synthesis

4-Hydroxycoumarin (B602359) is a highly valued precursor in heterocyclic synthesis due to its multiple reactive sites. researchgate.netnih.gov Its structure allows for a wide range of chemical transformations, making it a key building block for constructing more complex molecular architectures. Researchers have utilized 4-hydroxycoumarin in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a final product, incorporating most or all of the starting material atoms. researchgate.net

One of the prominent uses of 4-hydroxycoumarin is in the synthesis of fused heterocyclic systems. For instance, it serves as a key substrate in the transition-metal-free, multicomponent synthesis of various bioactive heterocycles. researchgate.net It can be condensed with a variety of reagents to yield complex structures. A new series of sulfonamides, for example, has been obtained through the condensation reaction of 4-hydroxycoumarin with different sulfonamides in the presence of triethyl orthoformate. arabjchem.org Similarly, its reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) in refluxing toluene (B28343) produces the corresponding 3-(dimethylamino methylene)chromane-2,4-dione derivative. arabjchem.org

The synthesis of pyrano[2,3-d]pyrimidine and related heterocycles has been achieved using 4-hydroxycoumarin as a starting material. nih.gov In a one-pot synthesis, the reaction of 4-hydroxycoumarin with acetaldehyde-malononitrile yields the key intermediate 2-amino-3-cyano-4-methyl-4H,5H-pyrano[3,2-c] benzopyran-5-one. nih.gov Furthermore, 4-hydroxycoumarin can be coupled with various aromatic diazonium salts under basic conditions to produce novel azo dyes. researchgate.netrsc.org Tellurium-triggered cyclizations represent another synthetic strategy for preparing coumarins and 4-hydroxycoumarins. scispace.com

The following table summarizes selected synthetic applications of 4-hydroxycoumarin:

Table 1: Examples of Organic Synthesis Utilizing 4-Hydroxycoumarin

| Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin, Aldehydes, Malononitrile | Multicomponent Reaction | Pyrano[3,2-c]chromenes | nih.gov |

| 4-Hydroxycoumarin, Sulfonamides, Triethyl orthoformate | Condensation | Sulfonamides | arabjchem.org |

| 4-Hydroxycoumarin, Aromatic diazonium salts | Basic conditions | Azo compounds | researchgate.netrsc.org |

| 4-Hydroxycoumarin, 1,3-C,N-binucleophiles, Arylglyoxal | Metal-free, One-pot | Pyrrolyl-coumarin derivatives | researchgate.net |

Development of Fluorescent Probes and Chemosensors

The coumarin (B35378) scaffold is extensively used in the design of fluorescent chemosensors due to its favorable photophysical properties, including high fluorescence quantum yield, excellent photostability, and significant structural flexibility. sci-hub.se These characteristics make coumarin derivatives ideal for detecting a variety of analytes, such as metal ions and anions, and for monitoring environmental parameters like pH. scispace.com Fluorescent chemosensors function by generating a detectable optical signal, often a change in fluorescence intensity (quenching or enhancement) or a shift in emission wavelength, upon interaction with a target analyte.

Coumarin-based sensors have been developed for the sensitive and selective detection of numerous metal ions. scispace.com For instance, derivatives have been designed to detect ions such as Cu²⁺, Ni²⁺, Al³⁺, Ca²⁺, and Pb²⁺. nih.govnih.govmdpi.com The detection mechanism often relies on the binding of the metal ion to a chelating group attached to the coumarin fluorophore, which alters its electronic properties and, consequently, its fluorescence. rsc.org For example, one coumarin-derived fluorescent probe exhibited significant fluorescence quenching in the presence of Cu²⁺ ions over a pH range of 5–9, making it suitable for detecting this ion in living cells and environmental samples. rsc.org Another sensor, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, was synthesized for the selective analysis of Al³⁺, displaying a redshift and enhanced fluorescence intensity upon binding. nih.gov

The versatility of the coumarin structure allows for modifications that can tune the sensor's selectivity and sensitivity for specific targets. rsc.org This has led to a wide array of probes used in analytical chemistry, environmental monitoring, and bio-medicinal science. sci-hub.sescispace.com

Table 2: Selected Coumarin-Based Fluorescent Chemosensors and Their Target Analytes

| Sensor Type | Target Analyte(s) | Detection Mechanism | Reference |

|---|---|---|---|

| Coumarin derivative | Cu²⁺, Ni²⁺ | Fluorescence quenching | nih.gov |

| 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Al³⁺ | Fluorescence enhancement and redshift | nih.gov |

| Coumarin-3-carboxamide with azacrown ether | Ca²⁺, Pb²⁺ | Fluorescence enhancement | mdpi.com |

| Rhodamine-coumarin conjugate | Hg²⁺ | Complex formation | scispace.com |

Role in Materials Science (e.g., Polymer Chemistry, Dyes, MOFs)

The unique optical and electronic properties of the coumarin nucleus make it a valuable component in the field of materials science, particularly in the development of dyes and functional polymers.

Polymer Chemistry: While direct polymerization of sodium;chromen-3-ide-2,4-dione is not a primary application, the coumarin motif is incorporated into macromolecular structures to impart specific functions. msu.edu The fluorescent properties of coumarin derivatives make them suitable for creating fluorescent polymers. These materials can be used in applications such as optical brightening agents, sensors, and in the development of organic light-emitting diodes (OLEDs). researchgate.net The incorporation of coumarin dyes into polymer matrices is a common strategy to create solid-state materials with tailored optical properties.

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While MOFs are a major area of materials science research, the use of this compound or 4-hydroxycoumarin as a primary organic linker in the synthesis of MOFs is not extensively documented in the reviewed literature. google.comnih.gov The synthesis of MOFs typically involves carboxylate ligands, but the specific application of this coumarin derivative in widely-known MOF structures was not identified. google.com

Analytical Chemistry Methods for Detection and Quantification (Non-Biological)

The detection and quantification of coumarin and its derivatives in various non-biological matrices are crucial for quality control and research. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most prevalently used techniques for this purpose. researchgate.netnih.govyoungliving.com

These chromatographic methods offer excellent separation of structurally similar coumarin derivatives. researchgate.net The separation is typically achieved on reversed-phase columns, such as octadecyl (C18) or phenyl-hexyl silica-based columns, using a gradient elution with a mobile phase commonly consisting of acidified water and acetonitrile (B52724). researchgate.net

A variety of detectors can be coupled with HPLC/UHPLC for the analysis of coumarins. UV-Vis detection is common, with characteristic absorption peaks for 4-hydroxycoumarin observed around 308 nm. arabjchem.org However, due to the inherent fluorescence of many coumarin compounds, fluorescence detection (FLD) is often preferred for its higher sensitivity and selectivity. mdpi.com Mass spectrometry (MS) is also employed for definitive identification and quantification. researchgate.net For complex samples, pre-treatment steps such as on-line solid-phase extraction (SPE) may be integrated into the analytical method to remove interfering components and ensure reliable results. nih.gov Thin-layer chromatography (TLC) is also utilized as a simpler method for the qualitative identification of coumarins. nih.govresearchgate.net

Table 3: Analytical Methods for the Determination of Coumarin Derivatives

| Technique | Column Type | Mobile Phase Components | Detection Method | Reference |

|---|---|---|---|---|

| UHPLC | Octadecyl or Phenyl-hexyl silica (B1680970) | 0.3% aqueous acetic acid, Acetonitrile | UV, Fluorescence | researchgate.net |

| HPLC | - | - | Fluorescence (most suitable) | mdpi.com |

| HPLC | - | - | UV-Vis (λ ~308 nm) | arabjchem.org |

Environmental Behavior and Green Chemistry Considerations

Degradation and Transformation Pathways in Environmental Systems

The environmental persistence and transformation of 4-hydroxycoumarin (B602359), the parent compound of sodium;chromen-3-ide-2,4-dione, are influenced by various abiotic and biotic factors in soil and aquatic environments. Its degradation pathways are crucial in determining its potential for accumulation and long-term environmental impact.

In aqueous environments, 4-hydroxycoumarin can undergo degradation through Advanced Oxidation Processes (AOPs), which involve the action of highly reactive species like hydroxyl radicals (•OH). rsc.orgnih.gov These processes can lead to the formation of a series of intermediate products, ultimately resulting in less toxic compounds. rsc.org The specific transformation products are dependent on the reaction conditions, including pH and the presence of other substances in the water. rsc.org Studies on related 4,7-dihydroxycoumarin (B595064) derivatives have shown that degradation by hydroxyl radicals can proceed via mechanisms such as hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton loss electron transfer (SPLET). nih.gov The resulting degradation products from these AOPs have been predicted to be less toxic than the parent compounds. rsc.org

In soil systems, the behavior of hydroxycoumarins is influenced by factors such as soil type, pH, and microbial activity. The adsorption of these compounds to soil colloids can affect their bioavailability and susceptibility to degradation. mdpi.com For instance, the phytotoxicity of umbelliferone (B1683723) (7-hydroxycoumarin), a related compound, was observed to be significantly reduced in the presence of soil, with microbial degradation being a primary factor in this reduction. mdpi.com The dissipation rate of umbelliferone in soil was found to be dependent on the initial concentration and soil properties, with half-lives ranging from 0.2 to 2.1 days. mdpi.com

Photodegradation and Biodegradation Studies

Both photodegradation and biodegradation play significant roles in the environmental breakdown of coumarin (B35378) derivatives.

Photodegradation: While specific studies on the direct photodegradation of 4-hydroxycoumarin are limited, research on related compounds provides insights into their photochemical behavior. Some coumarin derivatives are known to be photosensitive and can undergo transformations upon exposure to sunlight. For instance, 4-hydroxycoumarin has been shown to act as a photosensitizer, promoting the degradation of other pollutants like nitrobenzene (B124822) under solar illumination. photochemcad.com This suggests that the compound can absorb light and initiate chemical reactions, which could also lead to its own degradation, although the specific pathways and products of direct photolysis require further investigation.